molecular formula C20H24N4O4S B2847100 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448072-21-6

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2847100
CAS No.: 1448072-21-6
M. Wt: 416.5
InChI Key: PKEVGLFBMIGCMV-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with notable biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety, along with a sulfonamide functional group. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S with a molecular weight of approximately 388.5 g/mol. The sulfonamide group is particularly significant as it enhances the compound's pharmacological properties.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . Key findings include:

  • Reduced Edema and Leukocyte Migration : The compound has been shown to decrease swelling and inhibit the migration of leukocytes to inflamed tissues, suggesting its potential use in treating inflammatory diseases.
  • Cytokine Modulation : It effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • NF-κB Inhibition : The compound suppresses NF-κB activation, a pivotal transcription factor involved in the inflammatory process, thus further contributing to its anti-inflammatory effects.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications as an antimicrobial agent:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliVariable
Klebsiella pneumoniaeSignificant
Pseudomonas aeruginosaWeak

These findings suggest that the compound may serve as a lead for developing new antibiotics or adjunct therapies in infectious disease management .

3. Anticancer Potential

Preliminary studies have shown that derivatives of this compound exhibit anticancer activity against several cancer cell lines. The mechanisms involved may include:

  • Induction of Apoptosis : Certain structural analogs have been noted to trigger programmed cell death in cancerous cells.
  • Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated the ability to inhibit tumor proliferation in vitro and in vivo models .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
  • Receptor Interaction : The structural components of the compound may allow it to interact with specific receptors involved in inflammatory pathways and cancer signaling.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical settings:

  • Study on Inflammation : A study involving animal models demonstrated significant reductions in inflammation markers following treatment with the compound compared to controls.
  • Antimicrobial Efficacy : Clinical isolates were tested against the compound, revealing effective inhibition zones against several Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-23-18-11-16(8-9-19(18)28-20(23)25)29(26,27)21-12-14-10-17(13-6-7-13)24(22-14)15-4-2-3-5-15/h8-11,13,15,21H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEVGLFBMIGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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